molecular formula C24H27N3O5 B3003385 N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-68-8

N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B3003385
CAS RN: 899942-68-8
M. Wt: 437.496
InChI Key: CFCDBIKSNORBDW-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrazine carboxamide derivatives typically involves the reaction of appropriate amines with pyrazine-2-carboxylic acid or its derivatives. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of the compound may also involve a similar condensation reaction between an amine with methoxyphenyl groups and a pyrazine-2-carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of pyrazine carboxamide derivatives has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide were recorded to compare the experimentally observed wavenumbers with the theoretically obtained wavenumbers . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated both experimentally and theoretically . These studies provide a foundation for understanding the molecular structure of the compound , which likely features a pyrazine ring and carboxamide moiety as key structural elements.

Chemical Reactions Analysis

The reactivity of pyrazine carboxamide derivatives can be inferred from studies on similar compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were shown to react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also participate in nucleophilic substitution reactions with sulfur-containing reagents. Additionally, the reactivity towards electrophilic attacks can be assessed by calculations of Fukui functions, as demonstrated in the study of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamide derivatives can be quite diverse. The HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggests an extended π-electron delocalization over the pyrazine ring and carboxamide moiety, which is responsible for the nonlinearity of the molecule . This could imply that the compound may also exhibit significant electronic delocalization, potentially affecting its optical and electronic properties. Furthermore, the formation of cocrystals with carboxylic acids, as seen in the study of pyrazinecarboxamide (PZA) derivatives, indicates that the compound may form solid-state structures with complementary hydrogen bonding sites .

Scientific Research Applications

Synthesis and Characterization

  • This compound is utilized in the synthesis of various derivatives with potential biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitubercular Activity

  • The compound's derivatives have shown antimicrobial properties. Othman & Hussein (2020) synthesized derivatives including 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide, exhibiting notable antibacterial bioactivity (Othman & Hussein, 2020). Additionally, Bodige et al. (2019) reported the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with significant antitubercular activity (Bodige et al., 2019).

Potential in Electrochromic Materials

  • The compound has been explored for use in electrochromic materials. Zhao et al. (2014) synthesized novel polymers incorporating pyrido[4,3-b]pyrazine as the acceptor unit for potential application in NIR electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-29-19-10-6-5-8-17(19)25-24(28)27-13-12-26-11-7-9-18(26)22(27)16-14-20(30-2)23(32-4)21(15-16)31-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDBIKSNORBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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